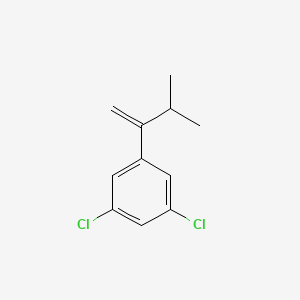
1,3-Dichloro-5-(3-methylbut-1-en-2-yl)benzene
描述
1,3-Dichloro-5-(3-methylbut-1-en-2-yl)benzene is an organic compound with the molecular formula C11H12Cl2. It is a derivative of benzene, where two chlorine atoms are substituted at the 1 and 3 positions, and a 3-methylbut-1-en-2-yl group is substituted at the 5 position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products .
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dichloro-5-(3-methylbut-1-en-2-yl)benzene can be synthesized through several methods. One common method involves the reaction of 1,3-dichlorobenzene with an appropriate alkylating agent under specific conditions. For instance, the reaction of 1,3-dichlorobenzene with 3-methylbut-1-en-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride can yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale alkylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the product .
化学反应分析
Types of Reactions
1,3-Dichloro-5-(3-methylbut-1-en-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Oxidation Reactions: The alkyl group can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms or to hydrogenate the double bond in the alkyl group.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution: Formation of phenols, anilines, or other substituted benzenes.
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of dechlorinated benzenes or hydrogenated alkyl groups.
科学研究应用
1,3-Dichloro-5-(3-methylbut-1-en-2-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 1,3-Dichloro-5-(3-methylbut-1-en-2-yl)benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The molecular targets and pathways involved can vary widely based on the context of its use .
相似化合物的比较
Similar Compounds
1,3-Dichloro-5-(1-trifluoromethyl-ethenyl)benzene: Similar structure but with a trifluoromethyl group instead of a methylbutenyl group.
1,3-Dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene: Contains a trifluoropropenyl group, differing in the substituent on the benzene ring.
Uniqueness
1,3-Dichloro-5-(3-methylbut-1-en-2-yl)benzene is unique due to its specific substituent pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in certain synthetic applications and research contexts where other similar compounds may not be suitable .
属性
IUPAC Name |
1,3-dichloro-5-(3-methylbut-1-en-2-yl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2/c1-7(2)8(3)9-4-10(12)6-11(13)5-9/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVEZVORZPPHLOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C)C1=CC(=CC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501227684 | |
| Record name | 1,3-Dichloro-5-(2-methyl-1-methylenepropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501227684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864736-69-6 | |
| Record name | 1,3-Dichloro-5-(2-methyl-1-methylenepropyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=864736-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dichloro-5-(2-methyl-1-methylenepropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501227684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















